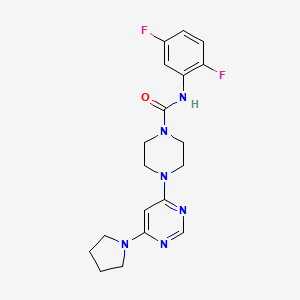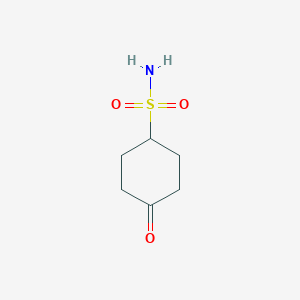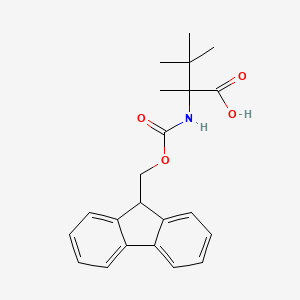
N-(2,5-difluorophenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that often exhibit significant pharmacological activities, such as enzyme inhibition, which makes them of interest in drug development and medicinal chemistry. Compounds with similar structural motifs have been studied for various biological activities, including as inhibitors for dipeptidyl peptidase IV and soluble epoxide hydrolase, among others.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step organic reactions, including nucleophilic substitution, amide bond formation, and ring closure reactions. For example, the synthesis of dipeptidyl peptidase IV inhibitors often involves the formation of piperazine or pyrimidine rings followed by their functionalization with various substituents to increase potency and selectivity (Sharma et al., 2012; Ammirati et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features a complex arrangement of rings, including pyrimidine and piperazine, which are crucial for their biological activity. These structures can be analyzed using techniques like NMR spectroscopy, X-ray crystallography, and molecular docking studies to understand their conformation and interaction with biological targets.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including hydroxylation, amide hydrolysis, and N-dealkylation, which are critical for their metabolism and pharmacokinetic profiles (Sharma et al., 2012). Their chemical properties, such as solubility and stability, are influenced by their functional groups and are important for their overall efficacy and safety.
Physical Properties Analysis
The physical properties of these compounds, including melting point, solubility in various solvents, and crystal structure, can significantly affect their formulation and delivery in a pharmaceutical context. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often used to characterize these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under physiological conditions, and interactions with biological macromolecules, are crucial for the pharmacodynamics of these compounds. Studies on similar compounds have shown that modifications on the piperazine or pyrimidine rings can significantly alter their activity and selectivity for their biological targets (Sharma et al., 2012; Ammirati et al., 2009).
科学的研究の応用
Pharmacokinetics and Metabolism
- Sharma et al. (2012) studied the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, closely related to N-(2,5-difluorophenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide. This compound showed rapid absorption in rats, dogs, and humans, with the majority of the dose detected in urine and feces. The study provides insights into the metabolic pathways and renal clearance of such compounds (Sharma et al., 2012).
Antidiabetic Potential
- Ammirati et al. (2009) synthesized a series of compounds, including one closely related to the requested chemical, as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes. Their study identified potent compounds with high oral bioavailability, suggesting potential applications in diabetes treatment (Ammirati et al., 2009).
Anti-Inflammatory and Analgesic Agents
- Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which are structurally related to the requested compound. These were screened for COX-1/COX-2 inhibition, showing significant analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antineoplastic Properties
- Gong et al. (2010) researched flumatinib, a tyrosine kinase inhibitor structurally similar to the requested compound, in chronic myelogenous leukemia patients. They identified its main metabolites and pathways, providing valuable information for developing similar antineoplastic drugs (Gong et al., 2010).
特性
IUPAC Name |
N-(2,5-difluorophenyl)-4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6O/c20-14-3-4-15(21)16(11-14)24-19(28)27-9-7-26(8-10-27)18-12-17(22-13-23-18)25-5-1-2-6-25/h3-4,11-13H,1-2,5-10H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSVERMMJCQZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2492887.png)


![tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2492892.png)


![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2492895.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2492897.png)
![1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone](/img/structure/B2492898.png)

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2492902.png)

![N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide](/img/structure/B2492905.png)